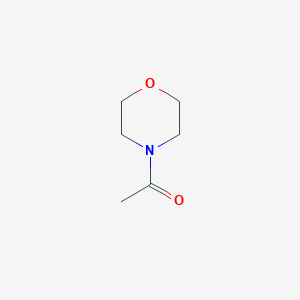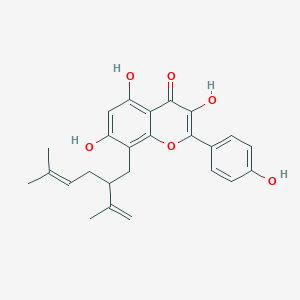
8-Lavandulilkaempferol
Descripción general
Descripción
8-Lavandulylkaempferol is a flavonoid that can be isolated from Sophora flaWescens . It exhibits cytotoxic activity against the KB epidermoid carcinoma cell line .
Molecular Structure Analysis
8-Lavandulylkaempferol is a tetrahydroxyflavone that is kaempferol substituted by a lavandulyl group at position 8 . Its molecular formula is C25H26O6 .Chemical Reactions Analysis
8-Lavandulylkaempferol exhibits significant inhibitory effects with IC(50) values of 7.10 and 8.11 microM for butyrylcholinesterase and acetylcholinesterase, respectively . It also shows inhibitory activities against aldose reductase .Physical and Chemical Properties Analysis
The molecular weight of 8-Lavandulylkaempferol is 422.47 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Medicina: Agente antioxidante y neuroprotector
8-Lavandulilkaempferol se ha identificado como un potente antioxidante, que elimina los radicales libres dañinos y el peroxinitrito en el cuerpo . Las propiedades neuroprotectoras de este compuesto son particularmente significativas en el contexto de los trastornos del sistema nervioso central, donde el estrés oxidativo juega un papel clave en la progresión de la enfermedad. Su capacidad para modular receptores y transportadores clave de neurotransmisores, como el transportador de serotonina (SERT), sugiere posibles aplicaciones terapéuticas en el tratamiento de la ansiedad y la depresión .
Biotecnología: Inhibición enzimática
En la investigación biotecnológica, el papel de this compound como inhibidor enzimático es de gran interés. Se ha demostrado que inhibe enzimas como la reductasa de aldehído, que participan en las vías metabólicas y podrían ser objetivos para tratar trastornos metabólicos .
Agricultura: Manejo de plagas y salud de las plantas
Las aplicaciones agrícolas de this compound incluyen su uso como pesticida natural, aprovechando sus propiedades químicas para proteger los cultivos de las plagas sin el impacto ambiental de los productos químicos sintéticos. Además, su actividad antioxidante puede contribuir a la salud de las plantas, ayudando a mitigar los factores de estrés como la sequía o las enfermedades .
Ciencias Ambientales: Mitigación de la contaminación
Las propiedades antioxidantes de this compound también son beneficiosas en las ciencias ambientales, donde puede contribuir a las estrategias de mitigación de la contaminación. Su capacidad de eliminación de radicales puede utilizarse en procesos diseñados para reducir la presencia de contaminantes dañinos en el medio ambiente .
Ciencia de materiales: Nanotecnología y fabricación
En la ciencia de materiales, this compound podría desempeñar un papel en el desarrollo de nanomateriales, particularmente en la fabricación de dispositivos que requieren compuestos orgánicos con propiedades eléctricas u ópticas específicas. Su estructura molecular puede proporcionar interacciones útiles a nanoescala para el diseño innovador de materiales .
Farmacología: Desarrollo de fármacos y aplicaciones terapéuticas
Farmacológicamente, this compound es un candidato para el desarrollo de fármacos debido a su interacción con varios objetivos moleculares relevantes para las enfermedades. Sus acciones farmacológicas en el sistema nervioso central, incluidos los posibles efectos en los sistemas de neurotransmisores, lo convierten en un compuesto de interés para el desarrollo de nuevos tratamientos para los trastornos neurológicos
Safety and Hazards
Mecanismo De Acción
Target of Action
8-Lavandulylkaempferol primarily targets aldehyde reductase and acetylcholinesterase . Aldehyde reductase is an enzyme involved in the metabolism of glucose and the detoxification of aldehydes, while acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft.
Mode of Action
8-Lavandulylkaempferol acts as an inhibitor of both aldehyde reductase and acetylcholinesterase . By inhibiting these enzymes, it interferes with their normal function. For aldehyde reductase, this means disrupting glucose metabolism and aldehyde detoxification. For acetylcholinesterase, this results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
The inhibition of aldehyde reductase by 8-Lavandulylkaempferol affects the polyol pathway , a two-step process that converts glucose to fructose. This pathway is implicated in diabetic complications, so inhibiting it could have therapeutic benefits . The inhibition of acetylcholinesterase leads to an increase in acetylcholine, affecting cholinergic neurotransmission .
Result of Action
8-Lavandulylkaempferol exhibits antioxidant activity and cytotoxic activity against the KB epidermoid carcinoma cell line . Its antioxidant activity is likely due to its ability to scavenge free radicals , while its cytotoxic activity may be related to its interference with cellular metabolism and signaling .
Análisis Bioquímico
Biochemical Properties
8-Lavandulylkaempferol is a full agonist of the GLP-1 receptor and shares 97% of its amino acid sequence identity with human GLP-1 . Unlike human GLP-1, however, 8-Lavandulylkaempferol binds reversibly to serum albumin, and thus has increased resistance to enzymatic degradation and a longer half-life .
Cellular Effects
8-Lavandulylkaempferol exhibits cytotoxic activity against the KB epidermoid carcinoma cell line with an IC50 of 15.1 μg/mL . This suggests that 8-Lavandulylkaempferol may have potential therapeutic applications in the treatment of certain types of cancer.
Molecular Mechanism
8-Lavandulylkaempferol is known to interfere with the action of aldehyde reductase (EC 1.1.1.21), an enzyme involved in the metabolism of glucose . This suggests that 8-Lavandulylkaempferol may have potential therapeutic applications in the treatment of diabetes.
Metabolic Pathways
8-Lavandulylkaempferol is involved in the metabolism of glucose, as it interferes with the action of aldehyde reductase (EC 1.1.1.21) . This suggests that 8-Lavandulylkaempferol may have potential therapeutic applications in the treatment of diabetes.
Propiedades
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-6-16(14(3)4)11-18-19(27)12-20(28)21-22(29)23(30)24(31-25(18)21)15-7-9-17(26)10-8-15/h5,7-10,12,16,26-28,30H,3,6,11H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJJIYPLHFCLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 8-lavandulylkaempferol a potential therapeutic candidate for Alzheimer's disease?
A1: 8-Lavandulylkaempferol demonstrates promising inhibitory activity against key enzymes implicated in Alzheimer's disease. Research indicates that it inhibits both butyrylcholinesterase and acetylcholinesterase, with IC₅₀ values of 7.10 and 8.11 μM, respectively []. This dual inhibition, alongside its ability to inhibit BACE1 (β-site amyloid precursor protein cleaving enzyme 1) [], suggests potential in mitigating the progression of Alzheimer's disease. The presence of the lavandulyl group appears to play a significant role in its cholinesterase inhibitory activity [].
Q2: How does the structure of 8-lavandulylkaempferol contribute to its biological activity?
A2: 8-Lavandulylkaempferol is a prenylated flavonoid. Its structure, specifically the prenyl group and its classification as a flavonol, contributes significantly to its BACE1 inhibitory activity []. Studies have shown that the presence of both the prenyl and lavandulyl groups influences its activity against various enzymes. The 3-hydroxyl group present in its structure also appears to contribute to its inhibitory activity toward advanced glycation endproduct (AGE) formation [].
Q3: Beyond Alzheimer's disease, what other therapeutic potential does 8-lavandulylkaempferol hold?
A3: 8-Lavandulylkaempferol exhibits potent inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications []. This, coupled with its inhibitory activity against AGE formation, suggests its potential as a therapeutic agent for managing diabetic complications and related diseases [].
Q4: Where can 8-lavandulylkaempferol be found naturally?
A4: 8-Lavandulylkaempferol has been isolated from the roots of Sophora flavescens, a plant traditionally used in herbal medicine []. This natural source makes it a potentially valuable candidate for developing novel therapeutic agents derived from natural products.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


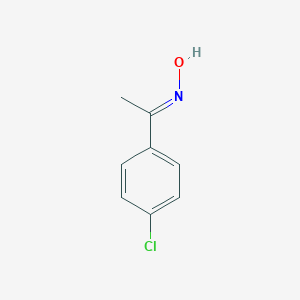
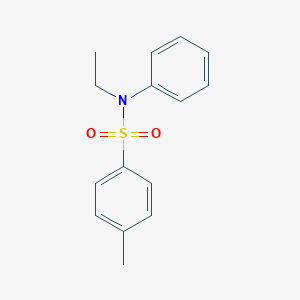
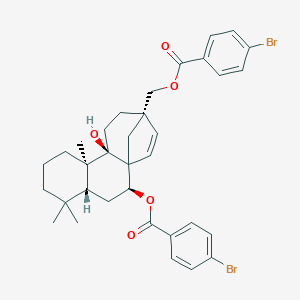


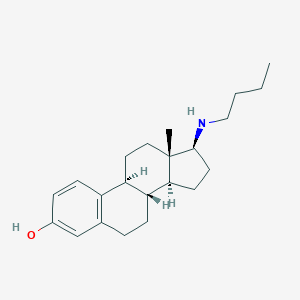
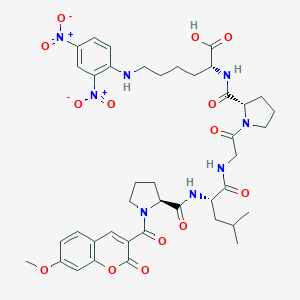
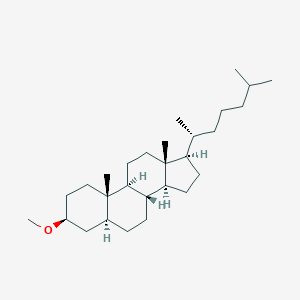
![2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-](/img/structure/B157439.png)

